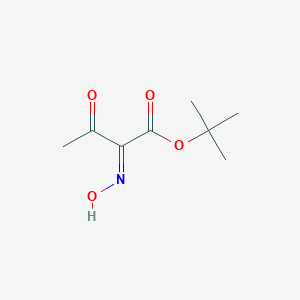
tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate, also known as t-Bu HOBt, is a chemical compound that belongs to the family of hydroxyimino esters. It is a white crystalline solid that is soluble in water, methanol, and acetonitrile. Tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate is widely used in organic chemistry as a coupling reagent in peptide synthesis and other chemical reactions. We will also list future directions for research on this compound.
Mécanisme D'action
The mechanism of action of tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt in peptide synthesis involves the activation of carboxyl groups in amino acids. T-Bu HOBt reacts with the carboxyl group to form an active ester intermediate, which then reacts with the amino group of another amino acid to form a peptide bond. The use of tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt improves the efficiency and selectivity of the reaction by reducing the formation of side products.
Effets Biochimiques Et Physiologiques
Tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is used in chemical reactions and does not interact with biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate has several advantages for lab experiments. It is a stable and easy-to-handle compound that is soluble in water and organic solvents. It is also a highly efficient coupling reagent in peptide synthesis, leading to high yields and selectivity of the reaction. However, tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt has some limitations for lab experiments. It is a toxic and irritant substance that requires careful handling and disposal. It is also relatively expensive compared to other coupling reagents, which may limit its use in large-scale peptide synthesis.
Orientations Futures
There are several future directions for research on tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate. One area of research could focus on the development of new coupling reagents that are more efficient and selective than tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt. Another area of research could investigate the use of tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt in the synthesis of other organic compounds, such as esters and amides. Additionally, research could focus on the optimization of the synthesis method for tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt to improve its yield and reduce its cost. Overall, further research on tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt could lead to the development of new and improved chemical reactions for the synthesis of important organic compounds.
In conclusion, tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate is a widely used coupling reagent in peptide synthesis and other chemical reactions. It is a stable and efficient compound that has several advantages for lab experiments. However, it also has some limitations and requires careful handling and disposal. Future research on tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt could lead to the development of new and improved chemical reactions for the synthesis of important organic compounds.
Méthodes De Synthèse
The synthesis of tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate involves the reaction of tert-butyl N-hydroxyiminoacetate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction produces tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt as a white crystalline solid in high yield. The synthesis method is simple and efficient, making tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt a popular coupling reagent in peptide synthesis.
Applications De Recherche Scientifique
Tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate is widely used in scientific research as a coupling reagent in peptide synthesis. Peptides are essential molecules in biological systems, and their synthesis is crucial for the development of new drugs and therapies. T-Bu HOBt is used in peptide synthesis to improve the efficiency and selectivity of the reaction. It is also used in the synthesis of other organic compounds, such as esters and amides.
Propriétés
Numéro CAS |
1312786-80-3 |
|---|---|
Nom du produit |
tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate |
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate |
InChI |
InChI=1S/C8H13NO4/c1-5(10)6(9-12)7(11)13-8(2,3)4/h10H,1-4H3/b6-5+ |
Clé InChI |
ALOFLJUGJDMERX-RMKNXTFCSA-N |
SMILES isomérique |
CC(=O)/C(=N\O)/C(=O)OC(C)(C)C |
SMILES |
CC(=C(C(=O)OC(C)(C)C)N=O)O |
SMILES canonique |
CC(=O)C(=NO)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



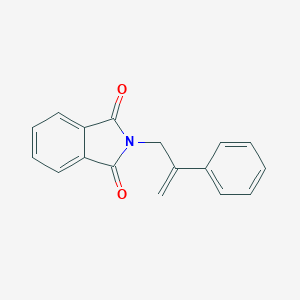

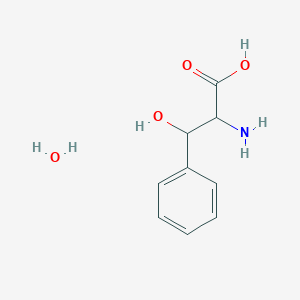
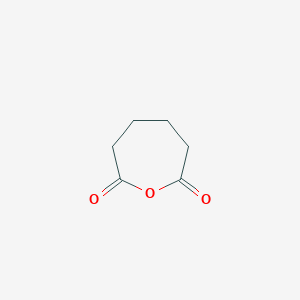
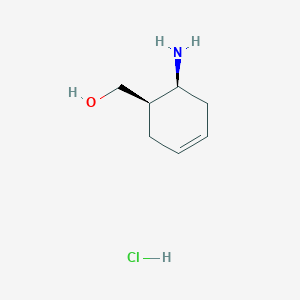
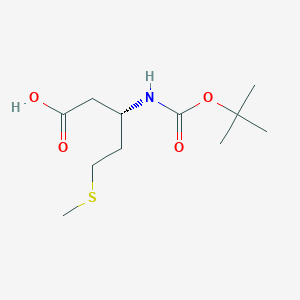
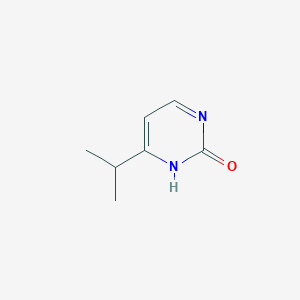

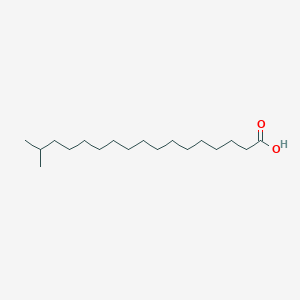
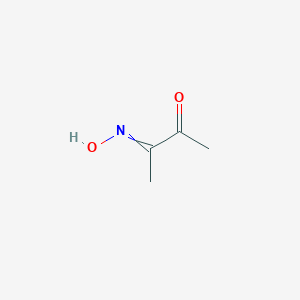
![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)
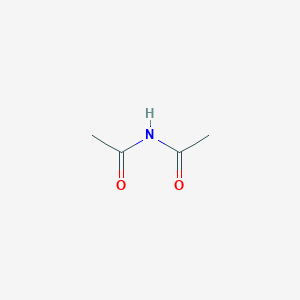
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)
